
LDC1267
Übersicht
Beschreibung
LDC1267 is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety, a pyrazole ring, and multiple fluorine atoms, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of LDC1267 typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and pyrazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include fluorinating agents, ethoxy groups, and carboxamide derivatives. The reaction conditions often require controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
LDC1267 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline and pyrazole rings.
Substitution: Halogen substitution reactions can occur, particularly involving the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like N-bromosuccinimide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Cancer Immunotherapy
LDC1267 has shown promising results in enhancing the immune response against tumors, particularly through the activation of natural killer (NK) cells. Studies indicate that:
- Inhibition of Tumor Metastasis : In mouse models bearing B16F10 metastatic melanomas, treatment with this compound significantly increased anti-metastatic NK cell activity and inhibited tumor metastases. This suggests its potential as an adjunct therapy in cancer treatment by modulating immune responses to target metastatic disease .
- Mechanism of Action : The compound works by blocking the inhibitory effects of Gas6 on NKG2D-activated NK cells, thereby enhancing their cytotoxicity against tumor cells. This mechanism was confirmed in experiments where this compound-treated NK cells demonstrated increased anti-tumor responses compared to untreated controls .
Preclinical Studies
This compound has been extensively studied in preclinical settings to evaluate its efficacy and safety profile:
- Animal Models : In vivo studies using wild-type mice showed that this compound treatment led to enhanced cytotoxicity against RMA cells that overexpress the NKG2D ligand Rae-1. Additionally, it reduced the size and number of liver metastases in models using 4T1 mammary tumors without affecting primary tumor growth .
- Dosage and Administration : The compound has been administered via intraperitoneal injections at doses of 20 mg/kg or orally at doses up to 100 mg/kg, demonstrating significant therapeutic effects with manageable toxicity profiles .
Cell Line Studies
Research utilizing various cancer cell lines has revealed:
- Selectivity and Efficacy : this compound selectively inhibits TAM receptors across multiple cancer cell lines. In a study involving 95 selected cell lines, it was found to moderately affect cell proliferation in only a subset of them (11 out of 95) with IC50 values greater than 5 μM .
- Cellular Mechanisms : The compound's ability to reverse Gas6-mediated inhibition in NK cells highlights its potential for developing novel immunotherapeutic strategies aimed at enhancing NK cell function against tumors .
Case Study 1: Enhancement of NK Cell Activity
In a controlled study involving B16F10 melanoma models, this compound was administered to evaluate its impact on NK cell-mediated tumor rejection. Results indicated a marked increase in NK cell activity post-treatment, leading to significant reductions in metastatic spread compared to control groups.
Case Study 2: Metastatic Tumor Reduction
Another study focused on the effects of this compound on liver metastases from 4T1 tumors. Mice treated with the compound exhibited fewer and smaller metastatic lesions compared to untreated mice, underscoring its potential as a therapeutic agent in managing metastatic breast cancer.
Wirkmechanismus
The mechanism of action of LDC1267 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide
- Quinolinyl-pyrazoles
Uniqueness
LDC1267 stands out due to its unique combination of a quinoline moiety, pyrazole ring, and multiple fluorine atoms
Biologische Aktivität
LDC1267 is a selective inhibitor of the TAM family of receptor tyrosine kinases, specifically targeting AXL, MER, and TYRO3. This compound has garnered attention in cancer research due to its potential therapeutic effects and mechanisms of action. This article delves into the biological activity of this compound, highlighting its effects on various cancer cell lines, mechanisms of action, and relevant case studies.
- Chemical Formula : C30H26F2N4O5
- Molecular Weight : 560.55 g/mol
- CAS Number : 1361030-48-9
- Solubility : Insoluble in water and ethanol; soluble in DMSO (>20.75 mg/mL) .
This compound acts primarily by inhibiting AXL activation, which plays a crucial role in cancer cell proliferation, migration, and survival. The inhibition of AXL signaling can lead to reduced tumor growth and enhanced immune response against tumors. Notably, this compound has demonstrated the ability to:
- Abolish the inhibitory effects on cell proliferation and interferon-gamma (IFN-γ) production induced by Gas6 stimulation in NKG2D-activated natural killer (NK) cells .
- Induce apoptosis in various cancer cell lines by disrupting critical signaling pathways associated with cell survival .
Biological Activity Data
The following table summarizes the biological activity of this compound across different cancer cell lines:
Cell Line | IC50 Value (μM) | Effect Observed |
---|---|---|
A549 (Lung Cancer) | >5 | Moderate inhibition of proliferation |
MDA-MB-231 (Breast) | >5 | Moderate inhibition of proliferation |
HCT116 (Colon Cancer) | >5 | Moderate inhibition of proliferation |
B16F10 (Melanoma) | 20 mg/kg (in vivo) | Increased NK cell activity; inhibited metastasis |
In Vitro Studies
This compound has been tested on various cancer cell lines with significant findings:
- Cell Viability Assays : In a study involving 93 cancer cell lines, this compound showed moderate effects on cell proliferation with IC50 values exceeding 5 μM in most cases .
- Mechanistic Insights : In glioblastoma cells, this compound was found to be the most potent inhibitor among several tested compounds, effectively disrupting GAS6–AXL signaling pathways .
In Vivo Studies
In animal models, particularly using B16F10 metastatic melanoma-bearing mice:
- Dosage : Administered at 20 mg/kg via intraperitoneal injection.
- Outcomes : Demonstrated enhanced anti-metastatic activity of NK cells and significant inhibition of tumor metastases without severe cytotoxicity .
Case Studies
- Glioblastoma Research : A study evaluated the effects of this compound on glioblastoma cells, revealing that it specifically inhibited AXL phosphorylation and downstream signaling pathways related to cell survival and proliferation. This highlights its potential as a therapeutic agent in treating aggressive brain tumors .
- Breast Cancer Models : Research indicated that this compound could restore sensitivity to chemotherapeutic agents in breast cancer models resistant to treatments like lapatinib by inhibiting AXL expression and function .
Q & A
Q. What is the primary mechanism of action of LDC1267 in targeting TAM receptors, and how was its selectivity profile established?
Basic Research Question
this compound is a Type II kinase inhibitor designed using a pharmacophore-based approach to target the hydrophobic back pocket of TAM receptors (Tyro3, Axl, Mer) and c-Met. Its selectivity was validated through a broad kinase inhibition panel (456 kinases), where only 39 showed <10% inhibition at 1 µM. Quantitative chemical proteomics confirmed high affinity for Axl and Met, with lower activity against MAP2K5, Abl, Fer, and Src .
Q. What methodologies are recommended for assessing this compound’s kinase selectivity in vitro?
Basic Research Question
Use two complementary approaches:
Broad-spectrum kinase panels : Test inhibition across 456 kinases at 1 µM this compound to identify off-target effects.
Quantitative chemical proteomics : Profile cellular selectivity by comparing binding affinities in lysates from target vs. non-target cell lines.
These methods ensure both biochemical and cellular selectivity are evaluated .
Q. How should researchers design in vitro experiments to evaluate this compound’s anti-proliferative effects?
Basic Research Question
Screen across diverse cancer cell lines (e.g., 95-cell panel) and use dose-response assays (1 nM–10 µM). Include controls with non-specific kinase inhibitors (e.g., staurosporine) to distinguish TAM-specific effects. Note: this compound may lack anti-proliferative activity in certain contexts (e.g., LAM cells), necessitating complementary functional assays (e.g., apoptosis, migration) .
Q. How can researchers resolve contradictions between this compound’s biochemical potency and cellular efficacy?
Advanced Research Question
Discrepancies may arise from:
- Cellular context : TAM receptor expression levels or compensatory signaling pathways.
- Off-target effects : Validate using siRNA knockdown or genetic knockout models (e.g., MerTK-/- mice).
- Assay design : Combine biochemical kinase assays with functional readouts (e.g., phosphorylation status, immune cell activation in NK cell co-cultures) .
Q. What considerations are critical for in vivo studies evaluating this compound in metastasis models?
Advanced Research Question
- Model selection : Use 4T1 breast cancer metastasis models ( ) or liver injury models ( ) to assess immune modulation.
- Dosage : Optimize based on pharmacokinetic studies (e.g., 10–30 mg/kg, oral administration).
- Endpoints : Monitor metastasis burden, survival rates, and biomarkers (e.g., ALT/AST levels, TUNEL+ cells) .
Q. How does this compound’s selectivity compare to dual inhibitors like NPS-1034?
Advanced Research Question
this compound exhibits higher specificity for TAM receptors (IC50: Tyro3 <5 nM, Axl 8 nM, Mer 29 nM) compared to NPS-1034, which inhibits Met/Axl with IC50s of 48 nM/10.3 nM. Use competitive binding assays or structural modeling to compare ATP-binding site interactions .
Q. Why does this compound show differential efficacy in cancer models (e.g., no proliferation inhibition in LAM cells)?
Advanced Research Question
Context-dependent factors include:
- Tumor microenvironment : Stromal cell interactions or ECM components (e.g., LA Fibrinogen in ) may alter TAM signaling.
- Pathway redundancy : Co-targeting c-Met or combining with rapamycin may enhance efficacy .
Q. What synthesis and purity validation protocols are recommended for this compound?
Methodological Guidance
- Synthesis : Start with 4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxylic acid, followed by sequential coupling and purification steps.
- Validation : Confirm purity (>95%) via HPLC and structural integrity via NMR/mass spectrometry .
Q. How to validate TAM receptor inhibition in cellular assays?
Methodological Guidance
- Phosphorylation assays : Use phospho-specific antibodies (e.g., p-Axl, p-MerTK) in Western blotting.
- Functional readouts : Measure NK cell activation (IFN-γ secretion) or phagocytosis in macrophage co-cultures .
Q. What statistical approaches are appropriate for analyzing this compound’s preclinical efficacy?
Methodological Guidance
Eigenschaften
IUPAC Name |
N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26F2N4O5/c1-5-40-28-16-36(23-8-6-18(31)12-17(23)2)35-29(28)30(37)34-19-7-9-25(21(32)13-19)41-24-10-11-33-22-15-27(39-4)26(38-3)14-20(22)24/h6-16H,5H2,1-4H3,(H,34,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPBCAXOSOLFME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2=CC(=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)F)C5=C(C=C(C=C5)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26F2N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.